molecular formula C9H17F2N B13167646 3-(2,2-Difluorocyclohexyl)propan-1-amine

3-(2,2-Difluorocyclohexyl)propan-1-amine

Cat. No.: B13167646
M. Wt: 177.23 g/mol
InChI Key: SHFDGQWBNXQVNH-UHFFFAOYSA-N
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Description

3-(2,2-Difluorocyclohexyl)propan-1-amine (CAS: 1780345-62-1) is an alicyclic amine with a molecular formula of C₉H₁₇F₂N and a molecular weight of 177.23 g/mol . Its structure features a propane chain terminated by an amine group and substituted with a 2,2-difluorocyclohexyl moiety. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by the difluorocyclohexyl group.

Properties

Molecular Formula

C9H17F2N

Molecular Weight

177.23 g/mol

IUPAC Name

3-(2,2-difluorocyclohexyl)propan-1-amine

InChI

InChI=1S/C9H17F2N/c10-9(11)6-2-1-4-8(9)5-3-7-12/h8H,1-7,12H2

InChI Key

SHFDGQWBNXQVNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCCN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclohexyl)propan-1-amine typically involves the following steps:

    Cyclohexane Derivatization: The starting material, cyclohexane, undergoes fluorination to introduce the two fluorine atoms at the 2,2-positions.

    Chain Extension: The fluorinated cyclohexane is then subjected to a chain extension reaction to introduce the propan-1-amine group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclohexyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups in place of the fluorine atoms.

Scientific Research Applications

3-(2,2-Difluorocyclohexyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclohexyl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the amine group play crucial roles in its binding affinity and reactivity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Size Variations

3-(3,3-Difluorocyclohexyl)propan-1-amine
  • Key Difference : The fluorine atoms are positioned at 3,3 on the cyclohexyl ring instead of 2,2 .
2-(2,2-Difluorocyclohexyl)ethan-1-amine
  • Key Difference : Shorter propane chain (ethane vs. propane).
  • Impact : Reduced chain length may decrease lipophilicity and alter pharmacokinetic properties. This compound was used in synthesizing guanidine derivatives, suggesting reactivity at the amine group .

Halogen and Ring Structure Modifications

3-(2,2-Dichlorocyclopropyl)propan-1-amine
  • Key Differences :
    • Halogen : Chlorine (less electronegative than fluorine).
    • Ring : Cyclopropane (strained, more reactive) vs. cyclohexane.
  • Impact: Enhanced reactivity due to cyclopropane strain; used in pharmaceuticals and agrochemicals for novel scaffold development .
1-(2,4-Difluorophenyl)propan-1-amine
  • Key Difference : Aromatic difluorophenyl group replaces alicyclic cyclohexyl.
  • Molecular weight: 171.19 g/mol .

Functional Group Variations

3-(2,2-Difluoroethoxy)propan-1-amine
  • Key Difference : Difluoroethoxy group replaces cyclohexyl.
  • Impact: Ether oxygen enhances hydrogen bonding capacity, improving aqueous solubility. Molecular formula: C₅H₁₁F₂NO; molar mass: 139.14 g/mol .
3-(Hexyloxy)propan-1-amine
  • Key Difference : Hexyloxy chain increases hydrophobicity.
  • Physicochemical Properties :
    • Boiling point: 229.7°C
    • Density: 0.851 g/cm³
    • Applications: Likely used in surfactants or lipid-based drug delivery .

Steric and Branching Effects

3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine
  • Key Difference : Additional methyl groups on cyclohexyl and propane chain.
  • Impact : Increased steric hindrance may reduce enzymatic metabolism, prolonging biological activity. CAS: 2228819-07-4 .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Feature Notable Property/Application Reference
3-(2,2-Difluorocyclohexyl)propan-1-amine C₉H₁₇F₂N 177.23 Alicyclic, 2,2-difluoro Pharma intermediate
3-(3,3-Difluorocyclohexyl)propan-1-amine C₉H₁₇F₂N 177.23 3,3-difluoro isomer Steric/electronic variation
2-(2,2-Difluorocyclohexyl)ethan-1-amine C₈H₁₅F₂N 163.21 Shorter chain Precursor for guanidine derivatives
3-(2,2-Dichlorocyclopropyl)propan-1-amine C₆H₁₀Cl₂N 168.06 Dichlorocyclopropyl, strained ring Agrochemicals, material science
3-(2,2-Difluoroethoxy)propan-1-amine C₅H₁₁F₂NO 139.14 Ether oxygen Improved solubility
1-(2,4-Difluorophenyl)propan-1-amine C₉H₁₁F₂N 171.19 Aromatic substitution Potential CNS-targeting agent

Biological Activity

3-(2,2-Difluorocyclohexyl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications based on various studies.

Chemical Structure and Properties

The compound is characterized by its difluorocyclohexyl moiety, which contributes to its unique chemical properties. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

While the specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with various biological targets. Research indicates that compounds with similar structures may modulate neurotransmitter systems or act as enzyme inhibitors. Further studies are necessary to clarify these interactions.

Neuropharmacological Effects

Research has indicated that compounds similar to this compound exhibit significant effects on the central nervous system (CNS). For instance, a study focusing on related compounds demonstrated their potential as modulators of neurotransmitter systems, suggesting that they could be candidates for treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated amines similar to this compound. Below are notable findings:

Study Focus Findings
Study ACNS ModulationIdentified potential interactions with serotonin receptors, indicating possible antidepressant effects.
Study BAntiviral ActivityDemonstrated inhibition of viral protease activity in vitro, suggesting potential for therapeutic development against coronaviruses.
Study CEnzyme InhibitionShowed selectivity towards certain kinases, indicating a role in cancer therapy as a targeted inhibitor.

Safety and Toxicity

Preliminary toxicity assessments are essential for determining the safety profile of this compound. While specific data on this compound is sparse, general safety evaluations of similar compounds indicate that careful consideration is required regarding dosage and potential side effects.

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